molecular formula C26H27N3O3 B7480985 Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone

Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone

Cat. No. B7480985
M. Wt: 429.5 g/mol
InChI Key: GBPHOZQEUXELAJ-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone, also known as MQPM, is a chemical compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease progression. Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in cancer cell growth and proliferation. It has also been found to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. In Alzheimer's disease, it has been found to reduce the formation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. It also has a low toxicity profile, making it safe to use in cell and animal studies. However, one limitation is that it can be expensive to synthesize, which may limit its use in larger-scale experiments.

Future Directions

There are several future directions for research on Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone. One area of interest is its potential use in combination with other drugs or therapies for cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods to reduce the cost of producing Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone. Additionally, further studies are needed to fully understand the mechanism of action of Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone and its potential for treating other diseases.

Synthesis Methods

Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone can be synthesized through a multi-step process involving various chemical reactions. The general synthesis method involves the reaction of 2-phenylquinoline-4-carboxylic acid with piperidine, followed by the reaction of the resulting compound with morpholine and then with methanone. The final product is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone has also been found to have neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases.

properties

IUPAC Name

morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c30-25(29-14-16-32-17-15-29)20-10-12-28(13-11-20)26(31)22-18-24(19-6-2-1-3-7-19)27-23-9-5-4-8-21(22)23/h1-9,18,20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPHOZQEUXELAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone

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